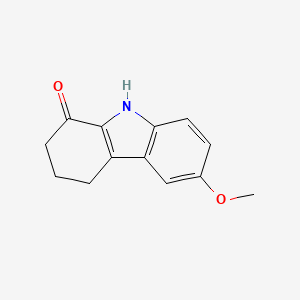

6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2,3,4,9-tetrahydrocarbazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-8-5-6-11-10(7-8)9-3-2-4-12(15)13(9)14-11/h5-7,14H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPVUVSCDRJVCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101250108 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-49-8 | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,9-Tetrahydro-6-methoxy-1H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101250108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

CAS Number: 3449-49-8

This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, presenting data in a clear and accessible format.

Compound Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 3449-49-8 | [1] |

| Molecular Formula | C₁₃H₁₃NO₂ | [2] |

| Molecular Weight | 215.25 g/mol | [3] |

| Appearance | Brown solid | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 9.0627(2) Å, b = 14.0285(3) Å, c = 8.5506(2) Å, β = 101.815(1)° | [2] |

| Dihedral Angle (Benzene-Pyrrole) | 1.69(6)° | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several synthetic routes. The Fischer indole synthesis and the Borsche-Drechsel cyclization are two prominent methods.

Fischer Indole Synthesis

This is a widely used and effective method for the preparation of the tetrahydrocarbazole core.[4] The reaction involves the acid-catalyzed cyclization of a hydrazone.

Experimental Protocol:

A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 1 mmol) is prepared in a mixture of 20 mL of acetic acid and 5 mL of hydrochloric acid. This solution is then refluxed for 2 hours in an oil bath pre-heated to 125-130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water with continuous stirring. The resulting brown solid precipitate is collected, purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (95:5) mixture as the eluent. The final product is obtained after recrystallization from ethanol.[2]

Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is another key method for synthesizing tetrahydrocarbazoles. This reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones and is considered a specific application of the broader Fischer indole synthesis.[5][6]

Conceptual Steps:

-

Hydrazone Formation: Condensation of p-methoxyphenylhydrazine with cyclohexanone to form the corresponding arylhydrazone.

-

Acid-Catalyzed Cyclization: The hydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution followed by elimination of ammonia to yield the tetrahydrocarbazole ring system.

Biological Activities and Potential Applications

Carbazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific data for this compound is limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential applications.

Acetylcholinesterase Inhibition

Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[7] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improved cognitive function.

Experimental Protocol for AChE Inhibition Assay (Ellman's Method):

The inhibitory activity of the compound on AChE can be determined using a modified Ellman's spectrophotometric method. This assay measures the rate of formation of thiocholine from the substrate acetylthiocholine iodide, which in turn reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product. The absorbance of this product is measured over time to determine the enzyme activity. The assay is performed with and without the test compound to determine its inhibitory effect.[7]

Anticancer and Neuroprotective Potential

The carbazole scaffold is present in numerous natural products and synthetic molecules with demonstrated pharmacological activities, including anticancer, antibacterial, and antiviral properties.[8] Methoxy-substituted carbazoles, in particular, have shown potential in both neuroprotection and cancer therapy.[9] Some carbazole derivatives have been found to induce apoptosis in cancer cells and exhibit cytotoxic activity against various cancer cell lines.[4] Furthermore, certain carbazole alkaloids have demonstrated a dual role by protecting neuronal cells from oxidative stress while being cytotoxic to cancer cells.[9]

In Vitro Cytotoxicity Assay (MTT Assay):

The cytotoxic effects of the compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: The treatment medium is replaced with fresh medium containing MTT, and the plates are incubated for a few hours.

-

Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader.

References

- 1. rndmate.com [rndmate.com]

- 2. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the molecule's characteristics. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted values for certain physicochemical parameters and discusses the biological activities of the broader tetrahydrocarbazole class of compounds.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, the following table summarizes its known and predicted properties.

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₃NO₂ | [NIH (National Institutes of Health)][1] |

| Molecular Weight | 215.25 g/mol | [Santa Cruz Biotechnology][2] |

| Appearance | Brown solid | [NIH (National Institutes of Health)][1] |

| Melting Point | Data not available | N/A |

| Solubility | Soluble in petroleum ether/ethyl acetate mixture and ethanol | [NIH (National Institutes of Health)][1] |

| Predicted pKa | Basic pKa: 2.5 ± 0.5, Acidic pKa: 15.0 ± 0.7 | Predicted using Chemicalize |

| Predicted logP | 2.8 | Predicted using Chemicalize |

| SMILES | COc1ccc2c(c1)NC3=C2C(=O)CCC3 | [Chemdiv][3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the Fischer indole synthesis.

Fischer Indole Synthesis

This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. In the case of this compound, the precursors are 4-methoxyphenylhydrazine and cyclohexanone, which first form a hydrazone that subsequently cyclizes.

Experimental Protocol:

A detailed experimental protocol for the synthesis has been reported in the literature[1].

-

Reaction Setup: A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 0.001 mol) is prepared in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml).

-

Reflux: The reaction mixture is refluxed on an oil bath pre-heated to 125-130 °C for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into cold water with stirring.

-

Isolation and Purification: The resulting brown solid is separated and purified by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (95:5) as the eluent.

-

Recrystallization: The purified compound is recrystallized from ethanol to yield the final product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the tetrahydrocarbazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential therapeutic applications of this class of molecules are primarily in anticancer and neuroprotective domains.

Anticancer Activity

Tetrahydrocarbazole derivatives have demonstrated significant anticancer potential through various mechanisms of action.[4][5][6][7] These include:

-

Apoptosis Induction: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Microtubule Formation: Disrupting the cellular machinery required for cell division.

-

Modulation of Key Signaling Pathways: Including VEGF and TNF-α inhibition.[4][6][7]

Acetylcholinesterase (AChE) Inhibition

Several derivatives of tetrahydrocarbazole have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE leads to increased levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The mechanism of inhibition often involves binding to the peripheral anionic site (PAS) of the enzyme.[9]

Experimental Protocol for AChE Inhibition Assay (Ellman's Method):

This colorimetric assay is commonly used to screen for AChE inhibitors.[8]

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and a source of acetylcholinesterase are required.

-

Procedure: The enzyme is incubated with the test compound (this compound) before the addition of the substrate (ATCI).

-

Detection: The enzymatic reaction produces thiocholine, which reacts with DTNB to produce a yellow-colored product that can be quantified spectrophotometrically. The degree of inhibition is determined by comparing the rate of color development in the presence and absence of the inhibitor.

Conclusion

This compound is a molecule of interest within the broader class of tetrahydrocarbazoles, which have shown significant promise in medicinal chemistry. This guide has summarized the available physicochemical data, provided a detailed synthesis protocol, and outlined the potential biological activities based on related compounds. Further experimental investigation is warranted to fully characterize the properties of this specific molecule and to explore its therapeutic potential as an anticancer or neuroprotective agent. The provided protocols and diagrams offer a framework for future research in this area.

References

- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Compound 6-(4-methoxyphenoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-one - Chemdiv [chemdiv.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest due to the diverse biological activities associated with the carbazole scaffold. This document details the synthetic protocol, crystallographic data, and spectroscopic analysis integral to confirming the molecule's structure. Furthermore, it explores a relevant biological signaling pathway, offering context for its potential therapeutic applications.

Molecular Identity and Physicochemical Properties

This compound is a tricyclic aromatic compound with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.24 g/mol .[1] Its core structure consists of a carbazole nucleus, where a benzene ring is fused to an indole moiety, with a methoxy substituent on the benzene ring and a ketone group on the partially saturated cyclohexene ring.

Synthesis via Fischer Indole Cyclization

The synthesis of this compound is reliably achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Experimental Protocol: Synthesis

A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 0.001 mol) is prepared in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml). This mixture is then refluxed in an oil bath pre-heated to 398-403 K for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water with continuous stirring. The resulting brown solid is collected and purified by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (95:5). The purified compound is then recrystallized from ethanol to yield this compound (144 mg, 67% yield).[1]

Structural Confirmation by X-Ray Crystallography

The definitive three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction.[1][2] The analysis reveals that the carbazole unit is not planar, with a dihedral angle of 1.69 (6)° between the benzene and pyrrole rings. The cyclohexene ring adopts an envelope conformation.[1] Intermolecular N-H···O and C-H···O hydrogen bonds are present in the crystal lattice, contributing to the stability of the solid-state structure.[1]

| Crystallographic Parameter | Value [1] |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0627 (2) |

| b (Å) | 14.0285 (3) |

| c (Å) | 8.5506 (2) |

| β (°) | 101.815 (1) |

| Volume (ų) | 1064.06 (4) |

| Z | 4 |

Spectroscopic Data for Structure Elucidation

While a complete set of spectroscopic data for this compound is not available in a single source, the following tables summarize the expected and reported data for this compound and its close analogs. This information is crucial for routine identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following table provides expected chemical shifts for this compound based on the analysis of similar structures.

| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |

| NH (indole) | 8.0 - 9.0 (br s) | C=O | 190 - 200 |

| Ar-H (adjacent to NH) | 7.2 - 7.5 (d) | Ar-C (quaternary) | 130 - 150 |

| Ar-H | 6.8 - 7.2 (m) | Ar-C-O | 150 - 160 |

| OCH₃ | 3.8 - 3.9 (s) | Ar-CH | 100 - 125 |

| CH₂ (aliphatic) | 2.0 - 3.0 (m) | OCH₃ | 55 - 60 |

| CH₂ (aliphatic) | 1.8 - 2.5 (m) | Aliphatic CH₂ | 20 - 40 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | 3200 - 3400 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (ketone) | Stretching | 1650 - 1680 |

| C=C (aromatic) | Stretching | 1500 - 1600 |

| C-O (ether) | Stretching | 1200 - 1275 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| Technique | Observation | m/z |

| Electron Ionization (EI) or Electrospray Ionization (ESI) | Molecular Ion [M]⁺ or [M+H]⁺ | 215 or 216 |

Biological Context: Potential Therapeutic Relevance

Carbazole derivatives are known to exhibit a wide range of biological activities. While the specific signaling pathway for this compound is not extensively studied, analogs have shown interesting therapeutic potential. For instance, derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been evaluated as selective acetylcholinesterase inhibitors for potential use in Alzheimer's disease. Furthermore, a natural tetrahydrocarbazol-1-one analog, exophilone, has demonstrated anti-pulmonary fibrosis activity. This activity is often linked to the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of fibrosis.

TGF-β Signaling Pathway in Fibrosis

The TGF-β pathway plays a central role in the pathogenesis of fibrotic diseases.[1] Upon binding of the TGF-β ligand to its receptor (TGF-βRII), it recruits and phosphorylates TGF-βRI. This activated receptor complex then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, upregulating the expression of pro-fibrotic genes, leading to an excessive deposition of extracellular matrix (ECM) components like collagen.[1][3][4][5] Inhibition of this pathway is a major therapeutic strategy for fibrotic diseases.

Conclusion

The structural elucidation of this compound is well-established through a combination of chemical synthesis and X-ray crystallography. Spectroscopic techniques provide the necessary tools for its routine characterization. The broader family of carbazole derivatives demonstrates significant biological activities, suggesting that this particular molecule may hold therapeutic potential, possibly through the modulation of key signaling pathways such as the TGF-β pathway. Further investigation into the specific biological targets of this compound is warranted to fully explore its promise in drug discovery and development.

References

- 1. Frontiers | The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment [frontiersin.org]

- 2. Pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound belonging to the tetrahydrocarbazole family. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological context.

Introduction and IUPAC Nomenclature

The carbazole heterocyclic system is a significant scaffold in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic molecules. Tetrahydrocarbazole derivatives, in particular, have garnered attention for their diverse pharmacological activities. The official IUPAC name for the compound of interest is This compound .

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The crystal structure reveals that the carbazole unit is not planar, with a dihedral angle of 1.69 (6)° between the benzene and pyrrole rings.[1][2] The cyclohexene ring adopts an envelope conformation.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.24 g/mol | [1] |

| CAS Number | 3449-49-8 | [3] |

| Crystal System | Monoclinic | [1] |

| a | 9.0627 (2) Å | [1] |

| b | 14.0285 (3) Å | [1] |

| c | 8.5506 (2) Å | [1] |

| β | 101.815 (1)° | [1] |

| Volume | 1064.06 (4) ų | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the Fischer indole synthesis. This involves the cyclization of a phenylhydrazone derivative under acidic conditions.

Experimental Protocol: Fischer Indole Cyclization[1]

A solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 0.001 mol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml) is refluxed on an oil bath pre-heated to 125-130°C (398-403 K) for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into cold water with stirring. The resulting brown solid is separated and purified by column chromatography on silica gel, eluting with a petroleum ether-ethyl acetate mixture (95:5), to yield the title compound (144 mg, 67% yield). The final product can be recrystallized from ethanol.

Synthesis Workflow Diagram

Biological Activity and Therapeutic Potential

While the broader class of tetrahydrocarbazoles is known for a wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties, specific biological data for this compound is limited in the current literature.[4] However, the study of closely related derivatives provides valuable insights into its potential therapeutic applications.

Derivatives of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole have shown potential as antitumor, antimicrobial, and neuroprotective agents.[5] For instance, a derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been found to inhibit bladder cancer progression by suppressing the YAP1/TAZ transcription co-activators in the Hippo signaling pathway.[6] Another related carbazole alkaloid, 7-methoxyheptaphylline, has demonstrated both neuroprotective effects and cytotoxicity against various cancer cell lines.[7]

Example Signaling Pathway: Hippo Pathway Inhibition

The Hippo signaling pathway plays a crucial role in regulating cell proliferation. The ability of a tetrahydrocarbazole derivative to induce the phosphorylation of LATS1 and subsequently YAP1/TAZ, thereby suppressing cancer cell viability, highlights a potential mechanism of action for this class of compounds.[6]

Conclusion

This compound is a valuable heterocyclic compound with a well-established synthetic route. While direct biological data for this specific molecule is sparse, the demonstrated activities of its close derivatives in areas such as oncology suggest that it is a promising scaffold for further investigation and drug development. Future research should focus on elucidating the specific biological targets and mechanisms of action of this compound to fully realize its therapeutic potential.

References

- 1. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Meth-oxy-2,3,4,9-tetra-hydro-1H-carbazol-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rndmate.com [rndmate.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indazole-3-carboxamide [smolecule.com]

- 6. N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine inhibits bladder cancer progression by suppressing YAP1/TAZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

This guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential therapeutics for neurodegenerative diseases and serotonin receptor modulators. This document details its physicochemical properties, experimental protocols for its synthesis, and relevant biological assays, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 215.24 g/mol | [1] |

| Alternate MW | 215.25 g/mol | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and a relevant biological evaluation are presented below.

Synthesis of this compound via Fischer Indole Cyclization

This protocol describes the synthesis from 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone.[1][4]

Materials:

-

2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Petroleum ether

-

Ethyl acetate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (5 mL).[4]

-

Reflux: Heat the mixture in an oil bath pre-heated to 125-130°C (398-403 K) and maintain reflux for 2 hours.[1][4]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into ice-cold water while stirring continuously.[4]

-

Isolation: A brown solid will precipitate. Collect the solid by vacuum filtration.[1][4]

-

Purification: Purify the crude product using column chromatography with silica gel. Elute with a mixture of petroleum ether and ethyl acetate (e.g., 95:5 v/v) to obtain the pure compound.[1][4]

-

Recrystallization: The purified compound can be recrystallized from ethanol to yield the final product.[1]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Given that tetrahydrocarbazole derivatives are investigated as cholinesterase inhibitors for potential treatment of Alzheimer's disease, this protocol provides a method for evaluating this biological activity.[4][5]

Materials:

-

Phosphate Buffer (pH 8.0)

-

DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]), 10 mM in buffer

-

ATCI (Acetylthiocholine iodide), 14 mM in buffer

-

AChE enzyme solution (1 U/mL in buffer)

-

Test compound (this compound or its derivatives)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO or methanol).

-

Assay Setup (in 96-well plate): To each well, add the following in order:

-

140 µL of Phosphate Buffer

-

10 µL of the test compound dilution (or solvent for control)

-

10 µL of AChE enzyme solution

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Color Reaction: Add 10 µL of DTNB solution to each well.

-

Enzymatic Reaction Initiation: Start the reaction by adding 10 µL of ATCI substrate to each well.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction. The percentage of inhibition can be determined by comparing the reaction rates in the presence and absence of the test compound.

Visualizations

The following diagrams illustrate the synthesis workflow, a biological assay procedure, and a relevant signaling pathway.

References

An In-depth Technical Guide to the Synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one, a valuable heterocyclic scaffold in medicinal chemistry. The primary synthetic route detailed is the Fischer indole synthesis, a classic and reliable method for the construction of the carbazole nucleus. This document includes detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and reaction mechanism.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The tetrahydrocarbazole moiety, in particular, is a prominent scaffold in numerous pharmacologically active agents. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The methoxy group offers a site for further functionalization, making it a versatile building block in drug discovery and development.

The most common and historically significant method for the synthesis of tetrahydrocarbazoles is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from the corresponding arylhydrazine and a ketone or aldehyde. In the context of this compound, the synthesis commences with the formation of a hydrazone from 4-methoxyphenylhydrazine and cyclohexanone, followed by an intramolecular cyclization to yield the target carbazolone.

Synthetic Workflow

The synthesis of this compound is a two-step process. The first step involves the formation of the key intermediate, 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone. The second step is the acid-catalyzed intramolecular cyclization of this hydrazone via the Fischer indole synthesis to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (Intermediate)

General Procedure for Hydrazone Formation:

-

Reagents:

-

4-Methoxyphenylhydrazine hydrochloride

-

Cyclohexanone

-

Sodium acetate (or other suitable base)

-

Ethanol or acetic acid

-

Water

-

-

Protocol:

-

Dissolve 4-methoxyphenylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.

-

Add cyclohexanone to the solution.

-

Stir the reaction mixture at room temperature for several hours or heat under reflux to ensure complete reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to yield the crude 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

Step 2: Synthesis of this compound (Final Product)

This protocol is adapted from the literature for the Fischer indole cyclization of the pre-formed hydrazone.[3]

-

Reagents:

-

2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone

-

Acetic acid

-

Hydrochloric acid (concentrated)

-

-

Protocol:

-

Prepare a solution of 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (232 mg, 1.0 mmol) in a mixture of acetic acid (20 ml) and hydrochloric acid (5 ml).[3]

-

Reflux the solution on an oil bath pre-heated to 125-130 °C (398-403 K) for 2 hours.[3]

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold water with stirring.

-

A brown solid will precipitate. Filter the solid.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (95:5) as the eluent.[3]

-

The purified compound can be recrystallized from ethanol.

-

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yield

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2 | 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | HCl | Acetic Acid | 125-130 | 2 | 67 | [3] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO₂ | [3][4] |

| Molecular Weight | 215.25 g/mol | [3][4] |

| Appearance | Brown solid | [3] |

| Melting Point | Not Reported | |

| ¹H NMR (CDCl₃, δ ppm) | Expected signals: Aromatic protons (6.5-8.0 ppm), NH proton (broad singlet, ~8.0-9.0 ppm), OCH₃ protons (singlet, ~3.8 ppm), Aliphatic protons on the cyclohexanone ring (multiplets, 1.5-3.0 ppm) | Based on similar structures |

| ¹³C NMR (CDCl₃, δ ppm) | Expected signals: Carbonyl carbon (~190-200 ppm), Aromatic carbons (100-160 ppm), OCH₃ carbon (~55 ppm), Aliphatic carbons (20-40 ppm) | Based on similar structures |

| IR (KBr, cm⁻¹) | Expected signals: N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1650-1670 cm⁻¹), C-O stretch (~1240 cm⁻¹), Aromatic C-H and C=C stretches | Based on similar structures |

| Mass Spec (m/z) | Expected M⁺ peak: 215 | [3][4] |

| Crystal Data | Monoclinic, P2₁/c | [3] |

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps, including tautomerization, a[5][5]-sigmatropic rearrangement, and subsequent cyclization and aromatization.

The reaction is initiated by the tautomerization of the starting hydrazone to its enamine form under acidic conditions.[1][6] This is followed by protonation of the enamine. The key step is a[5][5]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[5][6] The resulting di-imine intermediate then rearomatizes. Subsequent intramolecular nucleophilic attack by one of the nitrogen atoms on the other imine carbon leads to a cyclized aminal intermediate.[5] Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final tetrahydrocarbazolone product.[5]

Conclusion

The synthesis of this compound is efficiently achieved through the Fischer indole synthesis. This technical guide provides researchers and drug development professionals with a detailed protocol, relevant data, and a mechanistic understanding of this important transformation. The versatility of the tetrahydrocarbazole scaffold and the potential for further functionalization of the methoxy group make this compound a valuable building block in the development of novel therapeutic agents.

References

A Technical Guide to the Synthesis of 6-Methoxy-Carbazolone: Starting Materials and Core Methodologies

Introduction

The carbazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and functional organic materials.[1][2] Among its derivatives, 6-methoxy-carbazolone and its precursors are of significant interest due to their role as key intermediates in the synthesis of various pharmaceutical agents, including antiemetics and central nervous system modulators.[3] This technical guide provides an in-depth analysis of the primary synthetic routes to 6-methoxy-carbazolone, with a focus on the selection of starting materials and the underlying principles that govern the chosen methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the available synthetic strategies.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the carbazole framework has evolved from classical condensation and cyclization reactions to modern, highly efficient metal-catalyzed cross-coupling methods.[1][4][5] For the specific synthesis of 6-methoxy-carbazolone, both classical and contemporary approaches offer distinct advantages and are selected based on factors such as starting material availability, desired scale, and tolerance to other functional groups.

| Synthetic Strategy | Primary Starting Materials | Key Advantages | Potential Challenges |

| Borsche–Drechsel / Fischer Indole Synthesis | Arylhydrazines (e.g., 4-methoxyphenylhydrazine), Cyclohexanediones (e.g., 1,3-cyclohexanedione) | Cost-effective, well-established, suitable for large-scale synthesis. | Requires acidic conditions, may have limited regioselectivity with unsymmetrical ketones. |

| Palladium-Catalyzed C-H Amination | N-substituted 2-amidobiaryls | High functional group tolerance, controlled regioselectivity.[6] | Catalyst cost, potential for heavy metal contamination. |

| Ullmann Condensation / Coupling | o-Iodoanilines, o-Iodophenols, silylaryl triflates | Good yields, applicable to a range of substituted carbazoles. | Harsh reaction conditions (high temperatures), use of copper catalysts.[7][8] |

Classical Approach: The Borsche–Drechsel and Fischer Indole Synthesis

The most direct and industrially relevant method for the synthesis of 6-methoxy-carbazolone precursors is a variation of the Fischer indole synthesis, often referred to as the Borsche–Drechsel cyclization.[9][10][11] This acid-catalyzed reaction involves the condensation of an arylhydrazine with a cyclic ketone or dione, followed by an intramolecular cyclization.[9]

Starting Materials and Rationale

The key starting materials for the synthesis of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one, a direct precursor to 6-methoxy-carbazolone, are:

-

4-Methoxyphenylhydrazine (or its hydrochloride salt): This provides the methoxy-substituted benzene ring and the nitrogen atom for the pyrrole ring of the carbazole core. The methoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring.

-

1,3-Cyclohexanedione : This cyclic dione serves as the precursor to the second aromatic ring and the ketone functionality of the carbazolone. Its two carbonyl groups provide the necessary electrophilic sites for condensation with the hydrazine.[12]

Reaction Mechanism and Workflow

The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, a hallmark of the Fischer indole synthesis.[13][14][15] Subsequent cyclization and elimination of ammonia yield the tetrahydrocarbazolone product.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]

- 3. CN101235012A - The preparation method of 6-methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one - Google Patents [patents.google.com]

- 4. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 10. Borsche-Drechsel Cyclization [drugfuture.com]

- 11. Borsche-Drechsel Cyclization [drugfuture.com]

- 12. researchgate.net [researchgate.net]

- 13. testbook.com [testbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 16. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of carbazole alkaloids

An In-depth Technical Guide to the Chemical Structure and Properties of Carbazole Alkaloids

Introduction

Carbazole alkaloids are a significant class of naturally occurring nitrogen-containing heterocyclic compounds.[1][2] Their core structure is a planar tricyclic skeleton composed of two benzene rings fused to a central pyrrole ring.[3] First isolated from coal tar, carbazoles are now known to be prevalent in various natural sources, including higher plants, bacteria, fungi, and algae.[2][3] The plant family Rutaceae, particularly the genera Murraya, Glycosmis, and Clausena, is an especially rich source of these alkaloids.[3][4][5]

The unique electronic properties of the carbazole nucleus, including its π-conjugated system and electron-donating ability, contribute to the diverse and potent biological activities of its derivatives.[6] These compounds have garnered substantial interest in the fields of medicinal chemistry and drug development due to their wide pharmacological spectrum, which includes anticancer, antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[5][7][8] Some carbazole-based drugs, such as Carvedilol for congestive heart failure and Midostaurin for cancer treatment, have already been approved for clinical use, highlighting the therapeutic potential of this chemical scaffold.[9] This guide provides a detailed overview of the chemical structure, classification, physicochemical properties, and biological activities of carbazole alkaloids, along with key experimental protocols relevant to their study.

Chemical Structure and Classification

The fundamental structure of a carbazole alkaloid is the tricyclic aromatic compound carbazole (9H-carbazole).[10] The majority of naturally occurring carbazole alkaloids, often termed phytocarbazoles, are derivatives of a 3-methylcarbazole precursor, which is believed to originate biosynthetically from the shikimate pathway.[2][9]

The structural diversity of this class arises from various substitutions on the carbazole nucleus. Common modifications include the introduction of hydroxyl, methoxy, formyl, and prenyl groups.[4][9] Based on their structural complexity and origin, carbazole alkaloids can be broadly classified into several groups:

-

Simple Carbazoles: These possess the basic carbazole skeleton with simple substituents like methyl, methoxy, or hydroxyl groups (e.g., Glycozoline, Murrayanine).[11]

-

Pyranocarbazoles: A significant group where a pyran ring is fused to the carbazole skeleton (e.g., Mahanine, Girinimbine).[12]

-

Carbazole Quinones: These contain a quinone functionality and are often investigated for their potent cytotoxic activities (e.g., Murrayaquinone A).[11][13]

-

Dimeric Carbazole Alkaloids: Complex structures formed by the dimerization of two carbazole units (e.g., Bismahanine, Bispyrayafoline).[14]

Physicochemical Properties

The physicochemical properties of carbazole alkaloids are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their therapeutic efficacy. The parent carbazole is a non-basic, π-excessive heterocycle with low water solubility.[15] The properties of its derivatives vary significantly based on their specific functional groups.

Table 1: Physicochemical Properties of Carbazole (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉N | [10] |

| Molecular Weight | 167.21 g/mol | [15] |

| Melting Point | 246 °C | [15] |

| Boiling Point | 355 °C | [15] |

| Water Solubility | 1.2 mg/L (at 25 °C) | [15] |

| log Kₒw | 3.72 |[15] |

Quantitative physicochemical data for specific, naturally occurring carbazole alkaloids are less commonly reported in a standardized format. The following table summarizes available data for a few representative compounds.

Table 2: Physicochemical Properties of Selected Carbazole Alkaloids

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| Girinimbine | C₁₈H₁₇NO | 263.34 | 176 | Pyranocarbazole |

| Mahanimbine | C₂₃H₂₅NO | 331.46 | 94-95 | Prenylated Pyranocarbazole |

| Murrayanine | C₁₄H₁₁NO₂ | 225.25 | 168 | Formyl, Methoxy groups |

| Koenigicine | C₂₀H₂₁NO₃ | 327.39 | 192-194 | Dimethoxy, Hydroxy, Methyl groups |

| Mukonicine | C₁₅H₁₃NO₃ | 255.27 | 234 | Methoxy, Carboxylate groups |

Note: Data is compiled from various sources and may vary slightly depending on the experimental conditions.

Biological Activities and Mechanisms of Action

Carbazole alkaloids exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[7]

Table 3: Summary of Major Biological Activities of Carbazole Alkaloids

| Activity | Description and Examples | References |

|---|---|---|

| Anticancer | Induce apoptosis, inhibit topoisomerase and telomerase, and regulate protein phosphorylation. Mahanine, Pyrayafoline-D, and Murrafoline-I induce apoptosis in leukemia cells.[6][16] Mahanine and Isomahanine are cytotoxic to oral squamous cell carcinoma cells.[17] | [6][16][17] |

| Antimicrobial | Exhibit potent inhibition against antibiotic-resistant bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[18][19] | [18][19] |

| Neuroprotective | Inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), reduce Aβ protein aggregation, and lower oxidative stress, suggesting potential against neurodegenerative diseases.[8][9] | [8][9] |

| Antioxidant | Scavenge free radicals like DPPH. The presence of an aryl hydroxyl group on the carbazole ring enhances antioxidative properties.[14] | [14] |

| Anti-inflammatory | Inhibit the production of nitric oxide (NO) in microglial cells, indicating potential for treating neuroinflammation.[8] | [8] |

| Antiviral (Anti-HIV) | Some carbazoles, such as Siamenol and O-methylmukonal, have shown inhibitory activity against HIV-1 replication.[20] |[20] |

Anticancer Mechanism: Induction of Apoptosis

A primary mechanism for the anticancer effect of many carbazole alkaloids is the induction of programmed cell death (apoptosis). Studies on compounds like mahanine, pyrayafoline-D, and murrafoline-I have shown they trigger the intrinsic apoptotic pathway in human leukemia (HL-60) cells.[16] This process involves the loss of mitochondrial membrane potential, which leads to the release of cytochrome c and the subsequent activation of a caspase cascade.[16] Specifically, the activation of initiator caspase-9 and executioner caspase-3 plays a central role in dismantling the cell.[16]

Caption: Apoptotic signaling pathway induced by certain carbazole alkaloids.

Experimental Protocols

The study of carbazole alkaloids involves a multi-step process from natural source to purified, characterized compound.

Isolation and Purification Workflow

The isolation of carbazole alkaloids from plant material typically follows a standard phytochemical workflow.

Caption: General experimental workflow for isolating carbazole alkaloids.

Protocol Detail: Extraction and Chromatographic Separation A common protocol involves the sequential extraction of dried and powdered plant material (e.g., leaves or bark of Murraya koenigii) with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and ethanol.[12][20]

-

Extraction : The powdered plant material is macerated or soxhlet-extracted with a non-polar solvent like petroleum ether or hexane to yield a crude extract.[12][21]

-

Fractionation : The crude extract is subjected to column chromatography over silica gel.[12] A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding solvents like ethyl acetate or methanol.[20] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification : Fractions showing similar TLC profiles are combined and further purified.[12] This step often requires repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[20][22] Sephadex LH-20 column chromatography is also frequently used for final purification steps.[20]

Structure Elucidation

The structures of isolated carbazole alkaloids are determined using a combination of spectroscopic techniques.[12][18]

-

Mass Spectrometry (MS) : Provides the molecular weight and molecular formula of the compound.[21]

-

Infrared (IR) Spectroscopy : Identifies characteristic functional groups, such as N-H (around 3400 cm⁻¹), C=O (in formyl or quinone derivatives), and aromatic C-H bonds.[21]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : Reveals the presence of the carbazole chromophore, with characteristic absorption maxima.[12][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structure elucidation.

-

¹H NMR : Provides information on the number, environment, and connectivity of protons. Characteristic signals include a broad singlet for the N-H proton (δ 7.8-9.8 ppm) and signals in the aromatic region (δ 6.5-8.8 ppm).[20][21]

-

¹³C NMR : Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HMQC, HMBC) : Used to establish the complete connectivity of the carbon skeleton and definitively assign the positions of all substituents.[12]

-

Chemical Synthesis

Numerous synthetic strategies have been developed to access carbazole alkaloids, enabling the production of natural products and novel analogs for structure-activity relationship (SAR) studies. Key methods include:

-

Fischer-Borsche Synthesis : A classical method involving the reaction of arylhydrazines with cyclohexanone derivatives followed by dehydrogenation to form the carbazole core.[4]

-

Oxidative Cyclization : Intramolecular cyclization of diarylamines using reagents like palladium(II) acetate is a common and efficient method for forming the C-N bond to complete the pyrrole ring.[1][4]

-

Palladium-Catalyzed Coupling Reactions : Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to form the key diarylamine intermediate, which can then be cyclized.[23]

Biological Evaluation: In Vitro Cytotoxicity Assay

To assess the anticancer potential of isolated carbazole alkaloids, a standard in vitro cytotoxicity assay is performed.

Protocol: MTT Assay for Cell Viability

-

Cell Culture : Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.[18]

-

Treatment : Cells are seeded into 96-well plates. After allowing them to attach (for adherent cells), they are treated with various concentrations of the purified carbazole alkaloid (typically dissolved in DMSO and diluted in media) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis : The absorbance is directly proportional to the number of viable cells. The results are used to calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Outlook

Carbazole alkaloids represent a structurally diverse and biologically significant class of natural products. Their rigid, planar, and electron-rich scaffold serves as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[3] The broad spectrum of activities, particularly their potent anticancer and neuroprotective effects, underscores their potential as lead compounds for the development of new therapeutics.[6][8]

Future research will likely focus on the total synthesis of complex carbazole alkaloids, the generation of novel synthetic analogs with improved potency and pharmacokinetic profiles, and a deeper investigation into their molecular mechanisms of action. The continued exploration of this fascinating class of compounds holds great promise for addressing unmet medical needs, from combating drug-resistant cancers to treating neurodegenerative disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The carbazole drug_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. jocpr.com [jocpr.com]

- 13. [Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ukm.my [ukm.my]

- 22. africaresearchconnects.com [africaresearchconnects.com]

- 23. chemmethod.com [chemmethod.com]

Methodological & Application

Protocol for N-Alkylation of 6-Methoxy-tetrahydrocarbazol-1-one

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a variety of biologically active compounds. The functionalization of the nitrogen atom of the carbazole ring through N-alkylation is a critical step in the synthesis of these derivatives, enabling the modulation of their pharmacological properties. This document provides a detailed protocol for the N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one, offering two common methodologies and a summary of reaction conditions for synthesizing various N-alkylated derivatives. The presence of a ketone functionality requires careful selection of reaction conditions to avoid side reactions.

Reaction Principle

The N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one proceeds via the deprotonation of the secondary amine in the carbazole ring by a suitable base, forming a nucleophilic carbazolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to form the N-alkylated product. The choice of base and solvent system is crucial for achieving high yields and minimizing side reactions.

Experimental Protocols

Two primary methods for the N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one are presented below. Method A employs a strong base, sodium hydride, in an aprotic polar solvent, N,N-dimethylformamide (DMF), which is suitable for a wide range of alkylating agents. Method B utilizes a milder base, potassium carbonate, in acetone, which can be advantageous when dealing with base-sensitive substrates.

Method A: Using Sodium Hydride in DMF

This method is generally effective for a variety of alkyl halides.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Method B: Using Potassium Carbonate in Acetone

This method is a milder alternative to Method A.

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Acetone, anhydrous

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

-

Add the alkyl halide (1.2-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of N-Alkylation Conditions

The following table summarizes various reported conditions for the N-alkylation of carbazole and related derivatives, which can be adapted for 6-methoxy-tetrahydrocarbazol-1-one.

| Entry | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Carbazole | Methyl Iodide | NaH | DMF | Room Temp. | 3 | High | [1] |

| 2 | Carbazole | Various Alkyl Halides | K₂CO₃ | Dry Media (adsorbed) | MW | Short | High | [2][3] |

| 3 | 3-Bromo Carbazole | Alkyl Halide | NaH | DMF | - | - | - | [4] |

| 4 | 1H-Indole | Alkyl Halide | NaH | THF/DMF | - | - | High | [4] |

| 5 | General N-Alkylation | Alkyl Halide | K₂CO₃ | Acetone | Reflux | 4 | - | [5] |

| 6 | General N-Alkylation | Alkyl Halide | K₂CO₃ | Acetone | Room Temp. | 6 | 72-83 | [3] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the N-alkylation of 6-methoxy-tetrahydrocarbazol-1-one.

Logical Relationship of Reaction Components

Caption: Logical relationship of reactants, reagents, and products in the N-alkylation reaction.

References

Application Notes and Protocols: 6-Methoxy-tetrahydrocarbazol-1-one as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-methoxy-tetrahydrocarbazol-1-one as a versatile synthetic intermediate in the development of novel bioactive compounds. Detailed experimental protocols for its synthesis and subsequent transformations are provided, along with quantitative data and visualizations of key synthetic pathways and biological mechanisms.

Introduction

6-Methoxy-tetrahydrocarbazol-1-one is a valuable building block in medicinal chemistry and organic synthesis. Its rigid tricyclic core, featuring a methoxy-substituted benzene ring fused to a cyclohexanone-containing pyrrole moiety, provides a privileged scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a ketone, a secondary amine, and an electron-rich aromatic ring offers multiple sites for chemical modification, enabling the generation of extensive compound libraries for drug discovery programs.

The tetrahydrocarbazole nucleus is a key structural motif in numerous natural products, particularly carbazole alkaloids, which have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document outlines the synthesis of 6-methoxy-tetrahydrocarbazol-1-one and its application as a precursor for the synthesis of carbazole alkaloids and other potentially therapeutic agents.

Data Presentation

Table 1: Synthesis of 6-Methoxy-tetrahydrocarbazol-1-one

| Starting Materials | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone | Fischer Indole Synthesis | Acetic acid, Hydrochloric acid, reflux, 2 h | 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | 67 | [3] |

Table 2: Synthetic Transformations of Tetrahydrocarbazole Derivatives

| Starting Material | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |

| Tetrahydrocarbazoles | Aromatization | I2 (catalytic), Toluene, reflux | Carbazoles | High | [4] |

| 6-(heteroaryl)purines | N-alkylation | NaH, DMF, Ethyl iodide | N9-alkylated purines | Exclusive N9-alkylation | [5] |

| 6-substituted purines | N-tert-alkylation | N-trimethylsilylated purine, tert-alkyl halide, SnCl4 | N7-tert-alkylated purines | Regioselective | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound via the Fischer indole synthesis.

Materials:

-

2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone

-

Glacial acetic acid

-

Concentrated hydrochloric acid

-

Petroleum ether

-

Ethyl acetate

-

Ethanol

-

Silica gel for column chromatography

-

Round-bottom flask, reflux condenser, oil bath, magnetic stirrer, TLC plates, and standard laboratory glassware.

Procedure:

-

In a round-bottom flask, dissolve 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone (1.0 eq) in a mixture of glacial acetic acid (20 volumes) and concentrated hydrochloric acid (5 volumes).

-

Heat the reaction mixture to reflux in a pre-heated oil bath at 120-125 °C with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 2 hours), cool the mixture to room temperature.

-

Pour the cooled reaction mixture into ice-cold water with stirring. A brown solid will precipitate.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (95:5) mixture as the eluent.

-

Collect the fractions containing the desired product and concentrate under reduced pressure.

-

Recrystallize the purified solid from ethanol to obtain pure this compound.[3]

Protocol 2: Aromatization of Tetrahydrocarbazoles to Carbazoles

This protocol describes a general method for the aromatization of the tetrahydrocarbazole core, a key step in the synthesis of many carbazole alkaloids.

Materials:

-

6-Methoxy-tetrahydrocarbazol-1-one (or other tetrahydrocarbazole derivative)

-

Iodine (catalytic amount)

-

Toluene

-

Standard laboratory glassware for reflux and work-up.

Procedure:

-

To a solution of the tetrahydrocarbazole derivative in toluene, add a catalytic amount of iodine.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding carbazole.[4]

Visualizations

Synthetic Pathways

References

- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Carvedilol from Carbazole Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Carvedilol, a non-selective β/α1 blocker, from carbazole-based intermediates. The methodologies outlined are collated from various scientific sources to provide a comprehensive guide for laboratory and developmental applications.

Introduction

Carvedilol is a widely used pharmaceutical agent for the management of hypertension and congestive heart failure. Its synthesis predominantly involves the coupling of a carbazole-derived epoxide with a substituted phenoxyethylamine. The most common and industrially relevant synthetic pathway commences with 4-hydroxycarbazole. This document focuses on the key transformations involved in this pathway, providing quantitative data and detailed procedural steps.

Overall Synthetic Scheme

The synthesis of Carvedilol from 4-hydroxycarbazole is a two-step process. The first step involves the formation of the key epoxide intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole. The second step is the coupling of this epoxide with 2-(2-methoxyphenoxy)ethanamine to yield Carvedilol.

Caption: Overall synthetic pathway for Carvedilol.

Data Presentation: Synthesis of Intermediates and Final Product

The following tables summarize quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

| Reactants | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-hydroxycarbazole, Epichlorohydrin | NaOH | Methanol, Water | 30 | 3 | 86.7 | 97.3 (HPLC) | [1] |

| 4-hydroxycarbazole, (R)-(-)-Epichlorohydrin | K₂CO₃ | Isopropyl Alcohol | Reflux (82) | 5 | - | - | [2] |

| 4-hydroxycarbazole, Epichlorohydrin | NaOH | Water | - | - | - | - | [3] |

Table 2: Synthesis of 2-(2-methoxyphenoxy)ethanamine from Guaiacol

| Co-reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Urea, Ethanolamine | KOH | Mesitylene | 120-170 | 15 | 73.4 | 97.0 (GC) | [4] |

| 2-Methyloxazoline | - | - | 160 | 20 | 76 (acetamide) | - | [5] |

| 1,2-dichloroethane, Potassium Phthalimide | - | - | - | - | <43 | - | [4] |

Table 3: Synthesis of Carvedilol

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethanamine | Toluene, Tetrahydrofuran | - | - | High | [1] |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethylamine salts | C2-C5 Alcohols | Elevated | - | - | [6] |

| 4-(oxiran-2-ylmethoxy)-9H-carbazole, N-benzyl-2-(2-methoxyphenoxy)ethanamine | Water | Room Temp -> 45-50 | - | - | [3] |

Experimental Protocols

Protocol 1: Synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole

This protocol is adapted from a method utilizing a biphasic solvent system.[1]

Materials:

-

4-hydroxycarbazole

-

Epichlorohydrin

-

Sodium hydroxide

-

Methanol

-

Water

Procedure:

-

In a reaction flask, combine 100 g of 4-hydroxycarbazole, 200 mL of methanol, and 100.5 g of epichlorohydrin.

-

Stir the mixture and raise the temperature to 30 °C.

-

Slowly add a solution of 21.7 g of sodium hydroxide dissolved in 100 mL of water dropwise to the reaction mixture.

-

Continue stirring the reaction at 30 °C for 3 hours.

-

After the reaction is complete, cool the mixture to 0 °C and continue stirring for 3 hours to facilitate crystallization.

-

Filter the precipitate and wash the filter cake with 50 mL of ice-cold methanol.

-

The resulting filter cake is then slurried in 500 mL of water, filtered again, and dried under vacuum at 70 °C to yield a gray solid powder.

Caption: Workflow for the synthesis of 4-(oxiran-2-ylmethoxy)-9H-carbazole.

Protocol 2: One-Pot Synthesis of 2-(2-methoxyphenoxy)ethanamine

This protocol describes a one-pot synthesis from guaiacol, urea, and ethanolamine.[4]

Materials:

-

Guaiacol

-

Urea

-

Ethanolamine

-

Potassium hydroxide

-

Ethylenediamine

-

Mesitylene

-

Water

-

Concentrated hydrochloric acid

-

20% Sodium hydroxide solution

-

Chloroform

Procedure:

-

To a 250 mL single-port flask, add 30 mL of mesitylene, 12.41 g (0.1 mol) of guaiacol, 9.60 g (0.16 mol) of urea, 9.76 g (0.16 mol) of ethanolamine, and 0.56 g (0.01 mol) of potassium hydroxide.

-

Heat the mixture from 120 °C to 170 °C at a rate of 10 °C per half hour.

-

Maintain the temperature at 170 °C for 15 hours.

-

Add 3.00 g (0.05 mol) of ethylenediamine and continue heating at 170 °C for 2 hours.

-

Cool the reaction mixture and dissolve the product in 50 mL of water.

-

Adjust the pH to 2 with concentrated hydrochloric acid and filter.

-

Wash the aqueous layer once with 50 mL of chloroform.

-

Adjust the pH of the aqueous layer to 13 with a 20% sodium hydroxide solution.

-

Extract the product with 50 mL of chloroform.

-

Distill off the chloroform under reduced pressure to obtain a brownish-black liquid.

Caption: Workflow for the one-pot synthesis of 2-(2-methoxyphenoxy)ethanamine.

Protocol 3: Synthesis of Carvedilol

This protocol outlines the coupling of the carbazole epoxide with the phenoxyethylamine.[1]

Materials:

-

4-(oxiran-2-ylmethoxy)-9H-carbazole

-

2-(2-methoxyphenoxy)ethanamine

-

Toluene

-

Tetrahydrofuran

Procedure:

-

Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in tetrahydrofuran.

-

Prepare a solution of 2-(2-methoxyphenoxy)ethanamine in toluene.

-

Add the tetrahydrofuran solution of the epoxide dropwise to the toluene solution of the amine.

-

The reaction proceeds to yield Carvedilol. Further purification may be required, typically through crystallization from a suitable solvent like ethyl acetate.

Conclusion